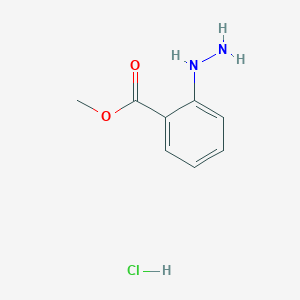

2-Hydrazinobenzoic acid methyl ester hydrochloride

Descripción

2-Hydrazinobenzoic acid hydrochloride (CAS: 52356-01-1) is a synthetic organic compound with the molecular formula C₇H₈N₂O₂·HCl and a molecular weight of 188.61 g/mol . Structurally, it features a benzoic acid backbone substituted with a hydrazine group (-NH-NH₂) at the ortho position, with the carboxylic acid group forming a hydrochloride salt. This compound is highly reactive due to its hydrazine moiety, enabling its use as a versatile reagent in organic synthesis, particularly in condensation, acylation, and nucleophilic substitution reactions . It also serves as a ligand in coordination chemistry, facilitating the synthesis of metal-organic frameworks (MOFs) and polymers .

Key applications include:

- Materials Science: Precursor for functionalized polymers and MOFs.

- Analytical Chemistry: Derivatization agent for carbonyl-containing compounds.

Its commercial availability in technical grade (≥60% purity) and research-grade forms makes it accessible for diverse experimental needs .

Propiedades

IUPAC Name |

methyl 2-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-4-2-3-5-7(6)10-9;/h2-5,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMZPDCLKGUAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21533-63-1 | |

| Record name | methyl 2-hydrazinylbenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation of 2-Hydrazinobenzoic Acid

A critical precursor is 2-hydrazinobenzoic acid, which can be synthesized by diazotization and reduction of 2-aminobenzoic acid. A patented method (CN101337909A) describes a three-step process:

| Step | Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Diazotization of 2-aminobenzoic acid | 0–5 °C, pH < 2, 20–30 min stirring | 2-aminobenzoic acid, HCl, NaNO2 | Formation of benzene diazonium chloride |

| 2 | Reduction of diazonium salt | 15–25 °C, pH 7–9, 25–35 min | Sodium pyrosulfite, NaOH | Converts diazonium salt to hydrazine derivative |

| 3 | Hydrolysis and acidification | 95–100 °C, 25–35 min | 10N HCl | Yields 2-hydrazinobenzoic acid hydrochloride salt |

This method achieves a molar yield of approximately 73% with high purity (~98.8% by HPLC). The use of sodium pyrosulfite as a reductant is notable for cost-effectiveness and operational simplicity compared to traditional reductants like sodium bisulfite or ammonium bisulfite, which have drawbacks in cost and handling.

Esterification to Methyl Ester

The conversion of 2-hydrazinobenzoic acid to its methyl ester hydrochloride involves esterification with methanol under acidic conditions. Literature protocols (e.g., PMC article on hydrazide derivatives) describe:

| Step | Description | Conditions | Key Reagents | Yield |

|---|---|---|---|---|

| 1 | Esterification of 2-hydrazinobenzoic acid | Reflux in methanol with SOCl2 catalyst | Methanol, thionyl chloride (SOCl2) | 83–96% for related benzoic acid methyl esters |

The esterification is typically carried out by refluxing the acid in methanol in the presence of thionyl chloride, which activates the carboxyl group for nucleophilic attack by methanol. This method preserves the hydrazino group and yields the methyl ester in high purity and yield.

Formation of Hydrochloride Salt

The methyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid, often in anhydrous or alcoholic medium, to improve stability and facilitate handling.

| Step | Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Salt formation | Room temperature or mild heating | HCl (gaseous or aqueous) | Enhances compound stability and crystallinity |

| Stage | Starting Material | Reagents/Conditions | Product | Yield & Purity |

|---|---|---|---|---|

| Diazotization & Reduction | 2-aminobenzoic acid | HCl, NaNO2, sodium pyrosulfite, NaOH, 0–25 °C | 2-hydrazinobenzoic acid hydrochloride | ~73% yield, 98.8% purity |

| Esterification | 2-hydrazinobenzoic acid | Methanol, SOCl2, reflux | 2-hydrazinobenzoic acid methyl ester | 83–96% yield (related esters) |

| Hydrochloride Formation | Methyl ester | HCl treatment | 2-hydrazinobenzoic acid methyl ester hydrochloride | High purity, stable salt |

- The patented method using sodium pyrosulfite for reduction offers advantages over traditional reductants in terms of cost, safety, and reaction time.

- Esterification using methanol and thionyl chloride is a well-established method that provides high yields without compromising the hydrazino group.

- The hydrochloride salt form improves compound stability, which is crucial for storage and further synthetic applications.

- High-performance liquid chromatography (HPLC) confirms the high purity of the final product, essential for pharmaceutical intermediate standards.

The preparation of this compound is efficiently achieved through a sequence of diazotization, reduction, esterification, and salt formation. The use of sodium pyrosulfite as a reductant and thionyl chloride-catalyzed esterification are key steps that ensure high yield and purity. This methodology is supported by patent literature and peer-reviewed research, providing a reliable and cost-effective approach for industrial and laboratory synthesis.

Análisis De Reacciones Químicas

2-Hydrazinobenzoic acid methyl ester hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-hydrazinobenzoic acid methyl ester hydrochloride serves as an important intermediate for synthesizing various organic compounds. Its hydrazine group allows for multiple chemical reactions including:

- Oxidation to form corresponding oxides.

- Reduction to generate hydrazine derivatives.

- Substitution reactions , particularly nucleophilic substitutions.

Biology

The compound's hydrazine functionality is beneficial for modifying biomolecules, which can enhance the study of biochemical pathways and interactions. It has shown potential in:

- Bioconjugation : Attaching to biomolecules for tracking or therapeutic purposes.

- Antimicrobial Studies : Exhibiting significant bactericidal and fungicidal properties, indicating potential use in developing new antimicrobial agents .

Medicine

Due to its antibacterial and antiviral properties, this compound is being explored for therapeutic applications, including:

- Drug Development : Investigated as a precursor for pharmaceuticals targeting infectious diseases.

- Therapeutic Agents : Potential use in treating inflammatory conditions due to its interaction with molecular targets .

Case Studies and Research Findings

-

Antimicrobial Activity Study

- A study demonstrated that derivatives of hydrazine compounds exhibited significant antimicrobial activity against various bacterial strains. This suggests that this compound could be a candidate for further development into antimicrobial agents.

- Synthesis of Indoles

- Inflammatory Disease Research

Mecanismo De Acción

The mechanism of action of 2-Hydrazinobenzoic acid methyl ester hydrochloride involves its interaction with molecular targets through its hydrazine group . This group can form covalent bonds with various biomolecules, leading to modifications that can inhibit bacterial and viral functions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with essential biological processes in microorganisms .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The reactivity and applications of 2-hydrazinobenzoic acid hydrochloride are best understood in comparison to related benzoic acid derivatives and hydrazine-containing compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Research Findings and Case Studies

Limitations vs. Alternatives

- Thermal Stability : Decomposes above 200°C, limiting high-temperature applications. In contrast, sandaracopimaric acid methyl ester remains stable up to 300°C .

- Toxicity : Hydrazine derivatives require careful handling, whereas fatty acid esters (e.g., palmitic acid methyl ester) are generally low-toxicity .

Actividad Biológica

2-Hydrazinobenzoic acid methyl ester hydrochloride (CAS No. 21533-63-1) is an organic compound with potential applications in medicinal chemistry due to its biological activity. This compound features a hydrazine group, which is known for its reactivity and ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

- Molecular Formula : C8H11ClN2O2

- Molecular Weight : 202.638 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water and ethanol; slightly soluble in chloroform .

Synthesis

The synthesis of this compound involves two main steps:

- Synthesis of Methyl Ester : The reaction of 2-hydrazinobenzoic acid with methyl formate.

- Formation of Hydrochloride Salt : The resulting methyl ester is reacted with hydrochloric acid to yield the hydrochloride salt.

Antimicrobial Properties

Research indicates that compounds containing hydrazine groups exhibit significant antimicrobial activity. Studies have shown that derivatives of benzoic acid, including those with hydrazine substituents, can inhibit bacterial growth effectively . Specifically, this compound has been explored for its potential as an antibacterial agent.

Antitumor Activity

A study highlighted that derivatives similar to this compound demonstrated notable antitumor properties. The presence of the hydrazine group allows for interactions with tumor cells, potentially leading to apoptosis or inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects is primarily through:

- Nucleophilic Substitution : The hydrazine group can participate in nucleophilic substitutions, allowing the compound to modify biomolecules.

- Oxidation and Reduction Reactions : This compound can undergo oxidation to form reactive intermediates that may interact with cellular targets, leading to biological effects.

Case Studies

- Trypanocidal Activity : A series of benzoic acid derivatives were synthesized and tested for their ability to inhibit Trypanosoma parasites. The introduction of hydrazine groups showed enhanced activity compared to other functional groups, indicating a favorable role in trypanocidal efficacy .

- Anti-inflammatory Properties : Compounds similar to this compound have been evaluated for anti-inflammatory effects in various models. These studies suggest that the compound may inhibit pathways associated with inflammation, such as NF-κB signaling .

Comparative Analysis

Q & A

Q. Table 1: Key Synthesis Parameters

| Step | Reagent/Condition | Temperature | Time | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | 60–80°C | 6–8 h | |

| Hydrazine substitution | Hydrazine hydrate, ethanol | Reflux (78°C) | 12–24 h |

Basic: How is the compound characterized for purity and structural confirmation?

Answer:

Characterization involves:

- Melting Point (MP) : MP = 175°C (decomposition observed due to hydrochloride salt instability) .

- GC-MS : Retention time and fragmentation patterns are compared to standards (e.g., methyl ester derivatives in ).

- NMR : -NMR confirms the hydrazine (-NH-NH₂) proton signals at δ 6.5–7.5 ppm and ester (-COOCH₃) at δ 3.8–4.0 ppm .

Note : Cross-validate results with pharmacopeial standards (e.g., ’s protocols for related hydrazone derivatives).

Basic: What stability considerations are critical during storage?

Answer:

The hydrochloride salt is hygroscopic and light-sensitive. Recommended storage:

- Temperature : –20°C in airtight containers.

- Desiccant : Use silica gel to mitigate moisture absorption .

- Decomposition : Monitor for color changes (yellowing indicates degradation).

Advanced: How to optimize reaction conditions for coupling 2-hydrazinobenzoic acid methyl ester with carbonyl compounds?

Answer:

Optimization involves:

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Reference |

|---|---|---|

| pH | 4–6 | |

| Temperature | 45°C | |

| Molar Ratio | 1:1.2 (hydrazine:carbonyl) |

Advanced: How to resolve contradictions in GC-MS data when analyzing derivatives?

Answer:

Discrepancies in retention times or fragmentation patterns may arise due to:

- Co-elution : Use a polar column (e.g., DB-WAX) to separate isomers .

- Internal Standards : Spike with heptadecanoic acid methyl ester () for retention time calibration.

- Library Matching : Cross-check with Wiley/NIST libraries; require match quality >90% .

Advanced: How to develop a robust HPLC/GC-MS protocol for quantifying trace impurities?

Answer:

HPLC :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.